molecular formula C6H3BF3KN2 B15297433 Potassium (6-cyanopyridin-3-yl)trifluoroborate

Potassium (6-cyanopyridin-3-yl)trifluoroborate

Cat. No.: B15297433
M. Wt: 210.01 g/mol
InChI Key: VFKPLROOVDEWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (6-cyanopyridin-3-yl)trifluoroborate is an organotrifluoroborate compound with the molecular formula C6H3BF3KN2. It is a derivative of pyridine, substituted with a cyano group at the 6-position and a trifluoroborate group at the 3-position. This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (6-cyanopyridin-3-yl)trifluoroborate can be synthesized through several methods, one of which involves the reaction of 6-cyanopyridine with potassium trifluoroborate. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Potassium (6-cyanopyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. In Suzuki-Miyaura coupling, the primary product is a biaryl compound. In oxidation reactions, the cyano group can be converted to a carboxylic acid, while reduction can yield an amine.

Scientific Research Applications

Potassium (6-cyanopyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which potassium (6-cyanopyridin-3-yl)trifluoroborate exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoroborate group enhances the stability and reactivity of the compound, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Potassium pyridine-3-trifluoroborate
  • Potassium quinoline-6-trifluoroborate
  • Potassium cyclohexyltrifluoroborate
  • Potassium furan-3-trifluoroborate

Uniqueness

Potassium (6-cyanopyridin-3-yl)trifluoroborate is unique due to the presence of both a cyano group and a trifluoroborate group on the pyridine ring. This combination imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions. The cyano group can also participate in additional transformations, providing further versatility in synthetic applications.

Properties

Molecular Formula

C6H3BF3KN2

Molecular Weight

210.01 g/mol

IUPAC Name

potassium;(6-cyanopyridin-3-yl)-trifluoroboranuide

InChI

InChI=1S/C6H3BF3N2.K/c8-7(9,10)5-1-2-6(3-11)12-4-5;/h1-2,4H;/q-1;+1

InChI Key

VFKPLROOVDEWLK-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=C(C=C1)C#N)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.